3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide
Description
Molecular Formula: C₁₆H₁₅FN₂O₄S Molecular Weight: ~350.36 g/mol (calculated) Structural Features: This compound consists of a propanamide backbone with a 4-fluorophenylsulfanyl group at the third carbon and a 2-methoxy-4-nitrophenyl substituent on the amide nitrogen. The sulfanyl (S–) group contributes to its electron-rich aromatic system, while the nitro (–NO₂) and methoxy (–OCH₃) groups introduce polar and electron-withdrawing/donating effects, respectively.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-23-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLZMHAXGIBWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCSC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-fluorothiophenol with an appropriate halogenated precursor to form the 4-fluorophenylthio group.
Amide Bond Formation: The next step involves the coupling of the 4-fluorophenylthio intermediate with 2-methoxy-4-nitroaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and nitrophenyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Comparisons with Analogous Compounds
Key Observations:
Halogen Effects: The fluorine substituent in the target compound reduces molecular weight compared to the chloro analog (350.36 vs. 366.82 g/mol) .
Sulfanyl vs. Sulfonyl :
- Replacing the sulfanyl (–S–) group with a sulfonyl (–SO₂–) (as in ) increases polarity and molecular weight (382.36 g/mol). Sulfonyl groups are stronger electron-withdrawing moieties, which may alter solubility and metabolic stability.
Heterocyclic Derivatives :
- Compounds with oxadiazole/thiazole rings (e.g., ) exhibit higher molecular weights (~375–535 g/mol) and distinct pharmacological profiles, such as antimicrobial activity. These heterocycles introduce rigidity and hydrogen-bonding capacity, which are absent in the target compound.
Substituent Positioning :
Research Findings and Implications
- Synthetic Accessibility : The sulfanyl-linked propanamide structure is synthetically tractable, as evidenced by analogs in . Fluorine incorporation can be achieved via nucleophilic aromatic substitution or cross-coupling reactions.
- However, this may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C16H17FNO3S, and it possesses a molar mass of approximately 350.36 g/mol. Its structure includes a sulfanyl group, a fluorophenyl moiety, and a nitro-substituted aromatic ring, which are known to influence its biological interactions.
Structural Characteristics
The compound's structure can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer pharmacology and antimicrobial activity.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Anticancer Properties: Compounds with similar structural motifs often display cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: The presence of the nitro and sulfanyl groups may contribute to antibacterial and antifungal properties.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, compounds with similar functional groups have been shown to interact with cellular pathways through:
- Inhibition of Enzymatic Activity: Compounds with nitro groups can form reactive intermediates that may inhibit key enzymes involved in cancer cell proliferation.
- Interference with Cell Signaling: The fluorinated phenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound. The following table summarizes key comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | Contains a fluorophenyl group but different core | Potentially similar pharmacological effects |
| 3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxoimidazo[1,2-c]quinazolin-2-yl)propanamide | Contains nitro and sulfanyl groups | Known for anticancer properties |
| N-(2-methoxyphenyl)-N'-(4-nitrophenyl)urea | Similar nitro and methoxy groups | Exhibits antimicrobial activity |
Case Studies
Recent research has focused on the biological activity of compounds related to this compound. For instance, studies have demonstrated that structurally analogous compounds have shown significant efficacy against various cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma) with IC50 values lower than reference drugs like doxorubicin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide, and how can purity be ensured?
- Methodology : The synthesis typically involves sequential nucleophilic substitution and amide coupling. For example, thioether formation between 4-fluorothiophenol and a propanamide precursor, followed by nitration and methoxy group introduction. Key steps include:
- Thioether linkage : Reacting 4-fluorothiophenol with a bromopropanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (DMSO-d₆, δ 3.81 ppm for methoxy) .
Q. How can the compound’s structure be rigorously characterized?
- Analytical workflow :
- Spectroscopy : H NMR to identify aromatic protons (δ 7.0–8.5 ppm for nitrophenyl) and sulfanyl protons (δ 3.1–3.3 ppm). FTIR for carbonyl (C=O, ~1650 cm) and nitro (NO₂, ~1520 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 365.08 for [M+H]) and rule out side products .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach :
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory screening : COX-2 inhibition assays using ELISA kits (IC₅₀ determination) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Strategies :
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the fluorophenyl or nitrophenyl positions to modulate lipophilicity and electronic effects .
- Bioisosteric replacement : Replace the sulfanyl group with sulfonyl or carbonyl to evaluate impact on target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or bacterial enzymes .
Q. What crystallographic techniques are applicable for resolving its 3D structure?
- Crystallization : Slow evaporation from DMSO/EtOH to obtain single crystals.
- Data collection : X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H···O interactions between nitro and methoxy groups) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Troubleshooting :
- Metabolic stability : Assess hepatic microsomal degradation (e.g., human liver microsomes + NADPH) to identify rapid metabolization .
- Solubility limitations : Use PEG-400 or cyclodextrin formulations to enhance bioavailability in animal studies .
- Target engagement : Employ fluorescence polarization assays to verify binding affinity in physiological conditions .
Q. What strategies improve yield in multi-step synthesis?
- Optimization :
- Catalysis : Use Pd/C for nitro group reduction or CuI for Ullmann-type couplings to minimize side reactions .
- Microwave-assisted synthesis : Reduce reaction time for amide coupling (e.g., 30 min at 100°C vs. 12 hrs conventional) .
- In-line monitoring : ReactIR or HPLC-MS to track intermediates and terminate reactions at optimal conversion .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Root causes : Variability in assay conditions (e.g., pH, serum content) or compound aggregation.
- Resolution :
- Standardize protocols : Use identical buffer systems (e.g., PBS pH 7.4) and pre-dissolve compounds in DMSO (<0.1% final) .
- Aggregation testing : Dynamic light scattering (DLS) to detect particulates; filter-sterilize before use .
Q. Why do crystallographic data sometimes conflict with computational models?
- Key factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
